1-Nitro-3-(phenylethynyl)benzene
Overview
Description
1-Nitro-3-(phenylethynyl)benzene is an aromatic compound with the molecular formula C14H9NO2 It features a nitro group (-NO2) and a phenylethynyl group (-C≡C-Ph) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-3-(phenylethynyl)benzene can be synthesized through a multi-step process involving the nitration of 3-(phenylethynyl)benzene. The nitration reaction typically involves the use of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts . The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the benzene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of aromatic nitration and subsequent purification steps are applicable. Industrial production would likely involve large-scale nitration reactors, followed by purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-3-(phenylethynyl)benzene undergoes various chemical reactions, including:
Oxidation: The phenylethynyl group can undergo oxidation reactions under specific conditions, leading to the formation of various oxidation products.
Common Reagents and Conditions:
Reduction: Iron (Fe) or tin (Sn) with hydrochloric acid (HCl).
Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of catalysts like FeCl3 or AlCl3.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Reduction: 1-Amino-3-(phenylethynyl)benzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Oxidized derivatives of the phenylethynyl group.
Scientific Research Applications
1-Nitro-3-(phenylethynyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with specific therapeutic effects.
Mechanism of Action
The mechanism of action of 1-Nitro-3-(phenylethynyl)benzene is primarily influenced by its functional groups:
Phenylethynyl Group: Provides a site for further chemical modifications and interactions with other molecules.
The molecular targets and pathways involved in its biological activities would depend on the specific derivatives and their interactions with biological systems.
Comparison with Similar Compounds
1-Nitro-3-(phenylethynyl)benzene can be compared with other nitro-substituted aromatic compounds and phenylethynyl derivatives:
Similar Compounds:
Uniqueness:
Properties
IUPAC Name |
1-nitro-3-(2-phenylethynyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-15(17)14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDIJEWZZQPARQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355419 | |
Record name | STK331085 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29338-47-4 | |
Record name | STK331085 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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